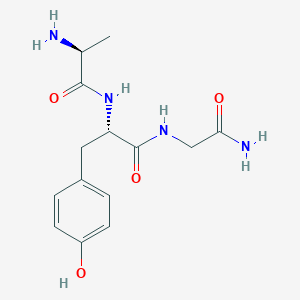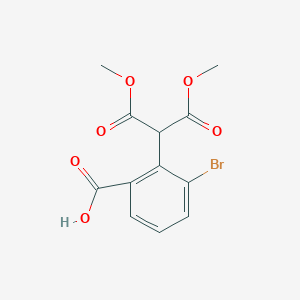
3-Bromo-2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)benzoic acid is an organic compound with a complex structure that includes a bromine atom, a benzoic acid moiety, and a 1,3-dimethoxy-1,3-dioxopropan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)benzoic acid typically involves multiple steps. One common synthetic route starts with the bromination of 2,3-dihydroxybenzoic acid to form 5-bromo-2,3-dihydroxybenzoic acid. This intermediate is then methylated to produce 5-bromo-2,3-dimethoxybenzoic acid. The final step involves the reaction of this compound with a suitable reagent to introduce the 1,3-dimethoxy-1,3-dioxopropan-2-yl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.
Esterification and Hydrolysis: The ester groups in the compound can undergo esterification and hydrolysis reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction can modify the benzoic acid moiety.
Aplicaciones Científicas De Investigación
3-Bromo-2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2,3-dimethoxybenzoic acid: Similar structure but lacks the 1,3-dimethoxy-1,3-dioxopropan-2-yl group.
2-Bromo-3,4-dimethoxybenzoic acid: Similar structure with different substitution pattern on the benzene ring.
3-Bromo-1,1-dimethoxypropane: Contains a bromine atom and dimethoxy groups but lacks the benzoic acid moiety.
Propiedades
Número CAS |
129689-09-4 |
|---|---|
Fórmula molecular |
C12H11BrO6 |
Peso molecular |
331.12 g/mol |
Nombre IUPAC |
3-bromo-2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)benzoic acid |
InChI |
InChI=1S/C12H11BrO6/c1-18-11(16)9(12(17)19-2)8-6(10(14)15)4-3-5-7(8)13/h3-5,9H,1-2H3,(H,14,15) |
Clave InChI |
RHKJRNRCIDDWRJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1=C(C=CC=C1Br)C(=O)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


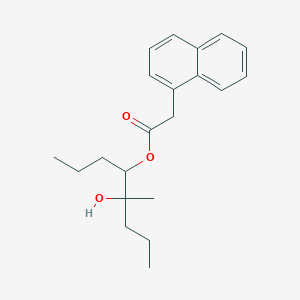


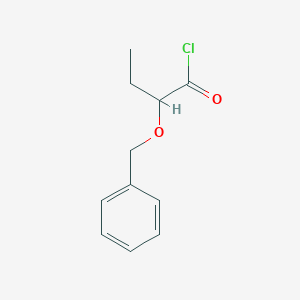

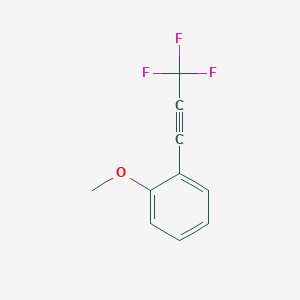

![1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14275686.png)

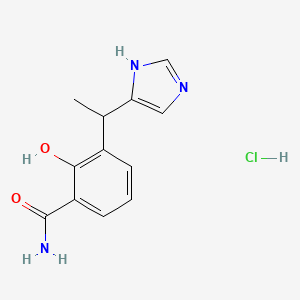
![Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate](/img/structure/B14275695.png)
![N,N-Bis[3-(benzyloxy)-2-(2,6-dioxomorpholin-4-yl)propyl]glycine](/img/structure/B14275696.png)

